10-Acetamidodecanoic acid

Description

Structure

3D Structure

Properties

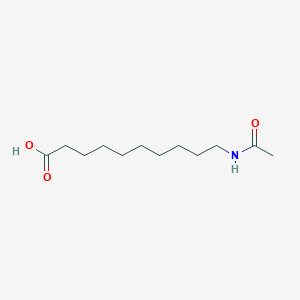

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

10-acetamidodecanoic acid |

InChI |

InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

HJZYOWWKZLHXPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Acetamidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Acetamidodecanoic acid is a fascinating, yet under-documented, medium-chain fatty acid derivative. As a member of the N-acyl amino acid family, it holds potential for significant biological activity, tapping into the rich and complex signaling pathways governed by this class of molecules. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance within the broader context of N-acyl amino acids. Due to the limited availability of direct experimental data, this paper combines established knowledge of related compounds with predictive models to offer a thorough technical resource for researchers.

Core Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C12H23NO3 | Based on chemical structure. |

| Molecular Weight | 229.32 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Based on the properties of similar N-acyl amino acids. |

| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in this range, typical for fatty acids. |

| LogP | ~3.5 | Estimated based on its structure, indicating moderate lipophilicity. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-acetylation of its precursor, 10-aminodecanoic acid. A general and effective method involves the use of acetic anhydride under basic conditions.[1][2][3]

Materials:

-

10-Aminodecanoic acid

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO3) or another suitable base

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 1 equivalent of 10-aminodecanoic acid in an aqueous solution of sodium bicarbonate (approximately 2-3 equivalents). The solution should be stirred until the amino acid is fully dissolved.

-

Acetylation: Cool the solution in an ice bath. Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride dropwise while maintaining vigorous stirring. The pH of the reaction mixture should be monitored and maintained in the basic range (pH 8-9) by the addition of more base if necessary.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate. The organic layers are then combined.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or silica gel column chromatography.[4]

Diagram 1: Synthesis Workflow for this compound

References

- 1. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Absence of 10-Acetamidodecanoic Acid in the Natural World: A Technical Whitepaper

A comprehensive review of scientific literature reveals no evidence for the natural occurrence of 10-Acetamidodecanoic acid. This technical guide addresses the current state of knowledge and the implications for researchers, scientists, and drug development professionals.

Despite extensive investigation into the vast and diverse world of natural products, this compound has not been identified as a naturally occurring compound in any plant, animal, or microbial species. Rigorous searches of chemical databases and scientific literature have yielded no reports of its isolation or characterization from a natural source. This conspicuous absence suggests that the biosynthetic pathways for its formation may not exist in nature, or if they do, the compound is produced in quantities below the limits of current detection technologies.

While the core focus of this guide was to be the natural occurrence of this compound, the lack of pertinent data necessitates a shift in perspective. The following sections will briefly discuss related decanoic acid derivatives that are found in nature, their known biological activities, and the synthetic routes available for producing compounds like this compound, which may serve as a valuable reference for researchers interested in its potential pharmacological applications.

Related Naturally Occurring Decanoic Acid Derivatives

While this compound itself appears to be absent from nature's chemical inventory, other functionalized decanoic acids have been isolated and characterized. A prominent example is 10-hydroxy-2-decenoic acid , a major lipid component of royal jelly, the exclusive food of queen honeybees. This compound has been the subject of considerable research and has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.

Synthetic Approaches to this compound and its Analogs

For researchers interested in exploring the potential biological activities of this compound, chemical synthesis is the only currently available route to obtain this compound. Standard organic chemistry methodologies can be employed to introduce the acetamido group at the 10-position of decanoic acid. A plausible synthetic workflow is outlined below.

Conclusion

A Technical Guide to the Putative Metabolic Pathways of 10-Acetamidodecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of published scientific literature specifically detailing the metabolic pathways, biosynthesis, or degradation of 10-Acetamidodecanoic acid. The following guide, therefore, presents a series of hypothetical metabolic pathways based on established principles of fatty acid and N-acylated compound metabolism. The proposed pathways are inferred from the metabolism of structurally related molecules, namely decanoic acid and other N-acyl amino acids. All pathways, enzymes, and experimental protocols described herein are predictive and await empirical validation.

Introduction to this compound and its Potential Metabolic Significance

This compound is a derivative of decanoic acid, a ten-carbon saturated fatty acid. It is characterized by an acetamido group (-NHCOCH₃) at the terminal (omega) position. While the specific biological roles of this molecule are currently unknown, N-acylated amino acids and other fatty acid amides are recognized as a significant class of signaling molecules with diverse physiological functions, including roles in energy homeostasis, inflammation, and neurotransmission.[1][2][3] Enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) are known to mediate the metabolism of various N-acyl amides, suggesting that similar enzymatic machinery could potentially process this compound.[1][4]

The metabolism of fatty acids is a central process in cellular energy production, primarily occurring through the β-oxidation pathway within mitochondria and peroxisomes.[5][6] This process systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle.[5] The presence of the terminal acetamido group on the decanoic acid backbone introduces a unique chemical feature that likely requires specific enzymatic steps for its complete catabolism. This guide will explore the probable metabolic fate of this compound, including its activation, proposed catabolic and anabolic routes, and the general experimental approaches required to investigate these hypotheses.

Hypothetical Metabolic Pathways

Activation of this compound

Before entering catabolic or anabolic pathways, fatty acids must be activated by conversion to their coenzyme A (CoA) thioesters.[7] This irreversible reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases or ligases (ACS).

-

Proposed Reaction: It is highly probable that this compound is activated by a long-chain fatty acid-CoA ligase (LC-FACS) to form 10-Acetamidodecanoyl-CoA.[8] This reaction would consume one molecule of ATP, which is cleaved to AMP and pyrophosphate (PPi).[8]

The resulting 10-Acetamidodecanoyl-CoA would be the central intermediate for subsequent metabolic processing.

Proposed Catabolic Pathways

The breakdown of 10-Acetamidodecanoyl-CoA could theoretically proceed via two main routes:

Pathway A: Initial Deacetylation followed by β-Oxidation

This pathway involves the initial removal of the acetyl group, followed by the standard β-oxidation of the resulting amino fatty acid.

-

Hydrolysis/Deacetylation: A hydrolase or amidase enzyme would catalyze the cleavage of the amide bond, releasing acetate and forming 10-aminodecanoyl-CoA.

-

Deamination: The resulting 10-aminodecanoyl-CoA would likely undergo deamination to convert the terminal amino group into a carboxyl group, forming a dicarboxylic acid. This could then proceed through ω-oxidation or be further metabolized.

-

β-Oxidation: Alternatively, the 10-aminodecanoyl-CoA could potentially enter the β-oxidation pathway, although the terminal amino group might require modification first.

Pathway B: Direct β-Oxidation of 10-Acetamidodecanoyl-CoA

In this scenario, the fatty acid chain is shortened via β-oxidation while the terminal acetamido group remains intact. The standard β-oxidation cycle consists of four enzymatic steps:[6]

-

Oxidation: An Acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons.

-

Hydration: An Enoyl-CoA hydratase would add a water molecule across the double bond.

-

Oxidation: A Hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a ketone.

-

Thiolysis: A Ketoacyl-CoA thiolase would cleave the molecule, releasing acetyl-CoA and a two-carbon shorter 10-Acetamidodecanoyl-CoA derivative.

This cycle would repeat, yielding acetyl-CoA in each round, until a smaller, non-metabolizable N-acetylated end product is formed, which would then be excreted.

Mandatory Visualization: Hypothetical Catabolism of this compound

References

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 6. aocs.org [aocs.org]

- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

In-depth Technical Guide: Cellular Functions of 10-Acetamidodecanoic Acid

Notice of Limited Data Availability

Despite a comprehensive search of available scientific literature, there is a significant lack of published data regarding the specific cellular functions, signaling pathways, and mechanisms of action of 10-Acetamidodecanoic acid. The current body of scientific research does not provide sufficient information to construct an in-depth technical guide as originally requested.

This document outlines the current landscape of available information and highlights the absence of quantitative data, detailed experimental protocols, and established signaling pathways directly associated with this compound.

Current State of Research

Searches for "this compound" and its potential synonyms did not yield any specific studies detailing its biological activities or cellular effects. The scientific literature that mentions related compounds, such as other fatty acid derivatives, does not provide a basis for inferring the functions of this compound. For instance, while studies on molecules like 10-Hydroxy-2-decenoic acid have demonstrated anti-biofilm and anti-hemolytic properties, and 10-octadecenoic acid methyl ester has shown antimicrobial and antioxidant effects, these findings cannot be extrapolated to this compound due to structural differences.

Data Presentation

Due to the absence of quantitative data in the scientific literature, no tables summarizing efficacy, potency (e.g., IC50, EC50 values), or other cellular metrics can be provided at this time.

Experimental Protocols

Detailed experimental methodologies for investigating the cellular functions of this compound are not available as no specific studies have been published.

Signaling Pathways and Visualizations

As there are no described signaling pathways or established experimental workflows involving this compound, the creation of Graphviz diagrams as requested is not feasible.

Conclusion for Researchers, Scientists, and Drug Development Professionals

This compound represents a novel and uncharacterized molecule from a cellular and molecular biology perspective. For researchers in drug discovery and basic science, this presents a potential opportunity for novel investigations. Future research directions could include:

-

Initial Screening: Performing broad-spectrum cellular assays to identify any potential biological activity. This could involve screens for cytotoxicity, antimicrobial effects, anti-inflammatory properties, or receptor binding.

-

Target Identification: Should any biological activity be observed, subsequent studies would be required to identify the molecular target(s) of this compound.

-

Mechanism of Action Studies: Once a target is identified, further research could elucidate the downstream signaling pathways and the precise mechanism by which this compound exerts its effects.

Until such foundational research is conducted and published, a detailed technical guide on the cellular functions of this compound cannot be compiled. The scientific community awaits initial studies to shed light on the potential biological roles of this compound.

An In-depth Technical Guide on 10-Acetamidodecanoic Acid: History and Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific history, discovery, and detailed biological role of 10-Acetamidodecanoic acid (CAS No. 105474-03-1) is not extensively available in publicly accessible scientific literature. While its existence is confirmed in chemical databases[1], a detailed historical account or in-depth research focus on this particular molecule is not apparent. This guide, therefore, provides a broader context by examining the synthesis and significance of the chemical class to which it belongs: omega-acetamido fatty acids and functionalized decanoic acids.

Introduction to Functionalized Fatty Acids

Fatty acids and their derivatives are fundamental in cellular structure, metabolism, and signaling. The functionalization of fatty acids, such as the introduction of an acetamido group at the omega (ω) position, creates molecules with unique physicochemical properties that can be exploited for various scientific and therapeutic purposes. These modifications can alter polarity, bioavailability, and interaction with biological targets.

Decanoic acid, a ten-carbon saturated fatty acid, and its derivatives are of interest in pharmaceutical research for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and their use in drug delivery systems. The addition of an acetamido group, as seen in this compound, introduces a hydrogen-bonding capable amide functionality, which can significantly influence the molecule's behavior in biological systems.

General Synthesis of Omega-Acetamido Fatty Acids

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general synthetic route can be postulated based on standard organic chemistry reactions. A common approach involves the acetylation of an omega-amino fatty acid.

This protocol is a generalized representation and not specific to this compound.

-

Starting Material: An omega-amino fatty acid (e.g., 10-aminodecanoic acid).

-

Acetylation Reaction:

-

Dissolve the omega-amino fatty acid in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., dioxane).

-

Cool the solution in an ice bath.

-

Add a base, such as sodium bicarbonate, to maintain a slightly alkaline pH.

-

Slowly add acetic anhydride, the acetylating agent, to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to proceed for several hours at room temperature.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

-

Collect the precipitate by filtration.

-

Wash the crude product with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified omega-acetamido fatty acid.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Potential Biological Significance and Therapeutic Applications

The biological roles of omega-acetamido fatty acids are not well-defined in the literature. However, by examining related compounds, we can infer potential areas of interest for researchers.

-

Fatty Acid Metabolism: Omega-3 and omega-6 fatty acids are crucial precursors for the synthesis of signaling molecules that regulate inflammation and other physiological processes.[2][3][4] The introduction of an acetamido group could modulate how these fatty acids are metabolized and their interaction with enzymes in these pathways.

-

Antioxidant and Anti-inflammatory Properties: N-acetylated amino acids, such as N-acetylcysteine (NAC), are well-known for their antioxidant properties.[5] It is plausible that N-acetylated fatty acids could exhibit similar characteristics, potentially influencing inflammatory pathways.

-

Drug Delivery and Pharmacokinetics: Functionalized fatty acids can be used to modify the properties of drugs, such as improving their absorption, distribution, metabolism, and excretion (ADME) profile. The acetamido group could be used to tune the lipophilicity and hydrogen-bonding potential of a molecule.

Quantitative Data

Due to the limited research on this compound, a comprehensive table of its physicochemical and biological properties cannot be compiled from the existing literature. For reference, a general comparison of decanoic acid and a hypothetical omega-functionalized derivative is presented below.

| Property | Decanoic Acid | Hypothetical this compound (Estimated) |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₃NO₃ |

| Molecular Weight | 172.26 g/mol | 229.32 g/mol |

| Appearance | White crystalline solid | Likely a solid |

| Solubility | Insoluble in water, soluble in organic solvents | Expected to have slightly increased water solubility |

| Biological Role | Energy source, metabolic intermediate | Undetermined |

Signaling Pathways

There is no information available in the scientific literature regarding specific signaling pathways in which this compound is involved. Research on related fatty acids suggests that potential interactions could occur within the complex network of fatty acid synthesis and metabolism, which involves numerous enzymes and signaling molecules.[6]

The diagram below illustrates a simplified, high-level overview of fatty acid synthesis, a fundamental process that could be influenced by functionalized fatty acid derivatives.

Conclusion

While this compound is a known chemical entity, its history, discovery, and biological functions remain largely unexplored in the scientific literature. This presents an opportunity for future research to characterize this molecule and investigate its potential roles in biological systems. The general principles of functionalized fatty acid synthesis and the known activities of related compounds provide a foundation for such investigations. Further studies are needed to determine if this compound possesses unique properties that could be of interest to the fields of biochemistry, pharmacology, and drug development.

References

- 1. 105474-03-1(this compound) | Kuujia.com [fr.kuujia.com]

- 2. Frontiers | Biotechnological production of omega-3 fatty acids: current status and future perspectives [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. healthcentral.com [healthcentral.com]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 10-Acetamidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-Acetamidodecanoic acid, a modified fatty acid with potential applications in various research and development domains. This document consolidates its fundamental chemical properties, outlines general methodologies for its synthesis and analysis, and explores its potential role in cellular signaling pathways, offering a valuable resource for professionals in the life sciences.

Core Chemical Properties

This compound is a derivative of decanoic acid, a 10-carbon saturated fatty acid. It is characterized by the presence of an acetamido group at the 10th carbon position. This modification alters the physicochemical properties of the parent molecule, introducing a polar amide group at the terminus of the hydrophobic carbon chain.

| Property | Value |

| Chemical Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | This compound |

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of this compound are not widely published, established methods for the N-acetylation of amino acids and the analysis of N-acyl amino acids can be readily adapted.

General Synthesis of N-Acetylated Amino Acids

A common method for the N-acetylation of a terminal amino group on a fatty acid involves the use of acetic anhydride. The following is a generalized protocol:

-

Dissolution: The starting material, 10-aminodecanoic acid, is dissolved in a suitable solvent system, often a mixture of acetic acid and water.

-

Acetylation: Acetic anhydride is added to the solution, typically in a slight molar excess. The reaction is often performed at a controlled temperature, for instance, between 40-70°C, with stirring for a period of 1 to 6 hours.[1][2]

-

Reaction Quenching and Product Isolation: After the reaction is complete, the excess acetic anhydride is quenched, often by the addition of water. The product, this compound, can then be isolated through crystallization by cooling the solution.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent to achieve high purity.

General Analysis of N-Acyl Amino Acids

The characterization and quantification of N-acyl amino acids like this compound are typically achieved using chromatographic and mass spectrometric techniques.

-

Sample Preparation: The sample containing the analyte is prepared, which may involve extraction from a biological matrix.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating N-acyl amino acids from other components in a mixture.[3] A C18 reverse-phase column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometric Detection: The HPLC system is often coupled to a mass spectrometer (LC-MS) for sensitive and specific detection.[4] Electrospray ionization (ESI) is a common ionization technique for these molecules. The mass spectrometer can be operated in full-scan mode to identify the molecular ion of this compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the broader class of N-acyl amino acids has been recognized for its role as signaling molecules.[5] These molecules can modulate various physiological processes.

N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and ion channels, influencing downstream signaling cascades.[6] They are part of a larger family of lipid signaling molecules that includes the well-studied endocannabinoids.[5] The structural similarity of this compound to these signaling lipids suggests it may have analogous functions.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel N-acyl amino acid like this compound.

Experimental workflow for the investigation of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. The provided general protocols and conceptual framework for signaling studies can serve as a starting point for more specific and in-depth investigations into the properties and potential applications of this molecule.

References

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature of 10-Acetamidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the systematic nomenclature for the organic compound commonly known as 10-acetamidodecanoic acid, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Introduction

Systematic nomenclature is a cornerstone of organic chemistry, ensuring that any given chemical structure has a single, unambiguous name from which the structure can be uniquely redrawn. This principle is of paramount importance in research, development, and regulatory affairs, where precision is critical. The compound this compound is a bifunctional molecule containing both a carboxylic acid and an amide functional group. This guide will elucidate the process of deriving its systematic IUPAC name.

Structural Analysis and Functional Group Priority

The first step in naming an organic molecule is to identify all present functional groups and determine their priority.[1] The structure of this compound features a ten-carbon aliphatic chain with a carboxylic acid group at one terminus and an acetamido group at the other.

-

Carboxylic Acid Group: -COOH

-

Amide Group (specifically, an N-substituted amide): -NH-C(=O)CH₃

According to IUPAC rules, functional groups are ranked in a priority order to decide which group will be named as the suffix of the parent compound.[2] All other functional groups are treated as substituents and are named using prefixes. The carboxylic acid group has a higher priority than the amide group.[3][4][5]

Table 1: Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (if Principal Group) | Prefix (if Substituent) |

| High | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Esters | -COOR | -oate | alkoxycarbonyl- | |

| Amides | -CONH₂ | -amide | carbamoyl- | |

| Low | Aldehydes | -CHO | -al | formyl- or oxo- |

This table presents a simplified hierarchy for illustrative purposes.

Step-by-Step Nomenclature Derivation

The systematic name is assembled by methodically identifying the parent structure, locating and naming substituents, and combining these elements in the correct order.

Step 1: Identify the Principal Functional Group As established, the carboxylic acid (-COOH) is the highest priority functional group and will determine the suffix of the name.[5]

Step 2: Determine the Parent Chain The parent chain is the longest continuous carbon chain that includes the principal functional group.[6] In this case, it is the ten-carbon chain including the carboxyl carbon. A ten-carbon alkane is named decane.

Step 3: Name the Parent Structure To name the parent carboxylic acid, the "-e" ending of the parent alkane (decane) is replaced with the suffix "-oic acid".[5] Thus, the parent structure is decanoic acid .

Step 4: Number the Parent Chain The chain is numbered starting from the carbon of the principal functional group. Therefore, the carboxyl carbon is assigned position 1 (C1).[6] This numbering continues to the end of the chain, making the terminal carbon C10.

Step 5: Identify and Name the Substituent The group attached to C10 is an acetamido group, -NHCOCH₃. For IUPAC nomenclature, this substituent is more systematically named as an "acetylamino" or "ethanoylamino" group. The name "acetamido" is also commonly used and recognized. When an amide group acts as a substituent, it is indicated by a prefix.[7]

Step 6: Assemble the Final IUPAC Name The substituent name and its location (locant) are prefixed to the parent structure name. The substituent is located at the C10 position.

-

Locant: 10

-

Substituent Name: acetamido (or ethanoylamino)

-

Parent Name: decanoic acid

Combining these parts gives the final IUPAC name: This compound .

Visualization of the Nomenclature Process

The logical flow for determining the IUPAC name can be represented as follows:

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Experimental Protocols

The determination of an IUPAC name is a theoretical process based on established rules. It does not involve experimental protocols. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry would be employed to elucidate and confirm the chemical structure of a synthesized compound, which is a prerequisite for its naming.

Conclusion

Based on the systematic application of IUPAC nomenclature rules, the unambiguous name for the structure is This compound . This process involves prioritizing the carboxylic acid as the principal functional group, identifying the ten-carbon parent chain, and naming the acetamido group as a substituent at the C10 position. Adherence to this systematic approach is essential for clear and precise communication in scientific and professional contexts.

References

- 1. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. egpat.com [egpat.com]

Methodological & Application

Synthesis of 10-Acetamidodecanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the chemical synthesis of 10-acetamidodecanoic acid, a fatty acid derivative with potential applications in drug delivery and development. The synthesis commences with the bromination of 10-hydroxydecanoic acid to yield 10-bromodecanoic acid. Subsequently, amination of the bromo-substituted acid affords 10-aminodecanoic acid. The final step involves the N-acetylation of the amino group to produce the target compound, this compound. This protocol includes detailed experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Long-chain N-acyl amino acids are a class of molecules with diverse biological activities and pharmaceutical potential. Their amphiphilic nature makes them interesting candidates for the development of novel drug delivery systems, surfactants, and enzyme inhibitors. This compound, in particular, is a structurally simple derivative that can serve as a valuable building block or a standalone therapeutic agent. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in three main stages:

-

Bromination: Conversion of a hydroxyl group to a bromo group.

-

Amination: Displacement of the bromo group with an amino group.

-

Acetylation: Acylation of the primary amine to form an acetamido group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 10-Bromodecanoic Acid

This procedure is adapted from the synthesis of bromoalkanoic acids from their corresponding hydroxyalkanoic acids.

Materials:

-

10-Hydroxydecanoic acid

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-hydroxydecanoic acid (1 equivalent) in toluene.

-

Slowly add 48% hydrobromic acid (2 equivalents) and a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 10-bromodecanoic acid.

-

The product can be further purified by recrystallization from a suitable solvent like hexanes.

Step 2: Synthesis of 10-Aminodecanoic Acid

This protocol describes the amination of 10-bromodecanoic acid.

Materials:

-

10-Bromodecanoic acid

-

Aqueous ammonia (NH₃, 28-30%)

-

Sealed reaction vessel or high-pressure reactor

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Filtration apparatus

Procedure:

-

Place 10-bromodecanoic acid (1 equivalent) in a sealed reaction vessel.

-

Add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).

-

Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours. The reaction should be carried out with appropriate safety precautions due to the buildup of pressure.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and heat gently in a fume hood to evaporate the excess ammonia.

-

Acidify the remaining solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the crude amino acid hydrochloride salt.

-

Collect the precipitate by filtration and wash with cold water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (around pH 7-8) with a sodium hydroxide solution.

-

The 10-aminodecanoic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

This procedure details the N-acetylation of 10-aminodecanoic acid.

Materials:

-

10-Aminodecanoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus

Procedure:

-

Dissolve 10-aminodecanoic acid (1 equivalent) in glacial acetic acid in a beaker with stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, slowly pour the reaction mixture into a larger beaker containing ice-cold water to precipitate the product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the white solid by filtration, wash thoroughly with cold water to remove any residual acetic acid and anhydride.

-

Dry the product under vacuum to yield this compound. The product can be recrystallized from an ethanol/water mixture for higher purity if necessary.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on reaction scale and experimental conditions.

| Step | Reactant | Reagent(s) | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1 | 10-Hydroxydecanoic acid | HBr, H₂SO₄ | 10-Bromodecanoic acid | 251.16 | 85-95 |

| 2 | 10-Bromodecanoic acid | NH₃ (aq) | 10-Aminodecanoic acid | 187.28 | 60-75 |

| 3 | 10-Aminodecanoic acid | Acetic Anhydride | This compound | 229.32 | 90-98 |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the acetamido group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Hydrobromic acid, sulfuric acid, and acetic anhydride are corrosive and should be handled with extreme care.

-

The amination step involves high pressure and should only be performed in an appropriate pressure-rated vessel with proper safety shielding.

This detailed protocol provides a solid foundation for the successful synthesis of this compound for research and development purposes. Optimization of reaction conditions may be necessary to achieve desired yields and purity on different scales.

Application Notes and Protocols for the Quantification of 10-Acetamidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetamidodecanoic acid is a modified fatty acid whose quantification is essential for understanding its metabolic fate, pharmacokinetic profile, and potential biological activities. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of analytes in complex biological samples.[1] This section outlines a protocol for the quantification of this compound using LC-MS/MS, adapted from methods for similar acetylated and fatty acid compounds.[2][3]

Application Notes

This method is suitable for the determination of this compound in plasma, cell lysates, and tissue homogenates. The use of an internal standard is recommended to ensure high accuracy and precision. A stable isotope-labeled version of this compound would be the ideal internal standard; however, a structurally similar compound can also be used.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. The precursor ion will be [M-H]-, and the product ions will be characteristic fragments.

Data Presentation

The following table summarizes typical quantitative data for the analysis of a structurally similar compound, ε-Acetamidocaproic acid, by LC-MS/MS, which can be used as a reference for the expected performance of the this compound assay.[3]

| Parameter | Expected Value |

| Linearity Range | 20 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

Experimental Workflow: LC-MS/MS

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely available technique for the quantification of organic molecules.[5] For fatty acids that lack a strong chromophore, derivatization is often employed to enhance detection sensitivity.[6]

Application Notes

This protocol describes two approaches: direct UV detection at a low wavelength and a more sensitive method involving derivatization with a UV-absorbing agent. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

Experimental Protocol

Method A: Direct UV Detection

-

Sample Preparation (Liquid-Liquid Extraction):

-

Acidify 200 µL of the sample with 10 µL of 1M HCl.

-

Add 600 µL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Instrumentation and Conditions:

Method B: HPLC with UV Derivatization

-

Sample Preparation and Derivatization:

-

Perform liquid-liquid extraction as described in Method A.

-

To the dried extract, add 50 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide in acetonitrile) and a catalyst (e.g., a crown ether).

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the reaction mixture and inject it directly into the HPLC system.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: As in Method A.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for p-bromophenacyl derivatives).

-

Injection Volume: 20 µL.

-

Data Presentation

The following table presents typical performance data for HPLC analysis of fatty acids, which can be considered as a benchmark for the proposed methods.

| Parameter | Expected Value (Direct UV) | Expected Value (Derivatization) |

| Linearity Range | 0.1 - 10 µg/mL | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.995 |

| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL |

| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL |

| Precision (%RSD) | < 10% | < 5% |

Experimental Workflow: HPLC

References

- 1. rsc.org [rsc.org]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of ε-Acetamidocaproic Acid in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted proteomic LC-MS/MS analysis [protocols.io]

- 5. hplc.eu [hplc.eu]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. aocs.org [aocs.org]

Application Note: Quantitative Analysis of 10-Acetamidodecanoic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Acetamidodecanoic acid is an N-acetylated medium-chain fatty acid. The accurate and sensitive quantification of this and related molecules is crucial in various research areas, including metabolic studies and drug development, where it may act as a biomarker or a metabolite of a therapeutic agent. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological samples. The methodology provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

-

Materials:

-

Biological matrix (e.g., rat plasma)

-

This compound standard

-

Internal Standard (IS) solution (e.g., ε-acetamidocaproic acid-d3)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 5 µL of the internal standard working solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.[1][2]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 8,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 200 µL of 50% methanol.[1]

-

Vortex briefly and centrifuge at 8,000 rpm for 10 seconds.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer.

-

Electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: Gemini-NX C18, 150 mm × 2.0 mm, 3 µm particle size (or equivalent).[1][2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient can be optimized, for example, starting at 20% B and increasing to 95% B over several minutes to ensure separation from endogenous interferences. A typical starting point could be an isocratic elution with 80:20 (v/v) Mobile Phase A:B for separation of polar metabolites.[1][2]

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: These should be optimized for the specific instrument but can be guided by typical values for similar molecules (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min).

-

MRM Transitions: The precursor ion will be the [M+H]+ of this compound (m/z 216.15). Product ions would be determined by infusing the standard and performing a product ion scan. Likely fragmentations would involve the loss of water, the acetyl group, and cleavage of the alkyl chain.[3][4][5]

-

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 216.15 | 156.1 (tentative) | 15 | 100 |

| Internal Standard | Varies | Varies | Optimized | 100 |

Table 2: Calibration Curve and Quality Control Data (Hypothetical)

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ (5) | 4.8 | 96.0 | 8.5 |

| QC Low (15) | 15.5 | 103.3 | 6.2 |

| QC Mid (150) | 147.9 | 98.6 | 4.1 |

| QC High (400) | 408.2 | 102.1 | 3.5 |

| ULOQ (500) | 505.0 | 101.0 | 2.8 |

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control

Discussion

The presented method provides a framework for the reliable quantification of this compound in biological matrices. The protein precipitation method is a simple and effective way to remove the majority of matrix components.[1][2] The use of a C18 reversed-phase column is standard for the separation of fatty acids and related molecules.[6][7] Electrospray ionization in positive mode is expected to provide good sensitivity for the protonated molecule. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Fragmentation Logic

The fragmentation of N-acetylated amino acids and fatty acids in the mass spectrometer provides structural information. For this compound, the fragmentation is expected to follow predictable pathways.

Caption: Predicted fragmentation pathways for this compound.

References

- 1. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of ε-Acetamidocaproic Acid in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of ε-Acetamidocaproic Acid in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

10-Acetamidodecanoic Acid: Exploring its Potential as a Scientific Biomarker

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Acetamidodecanoic acid is a derivative of 10-aminodecanoic acid, a bifunctional aliphatic amino acid. While 10-aminodecanoic acid itself has applications in polymer and surfactant synthesis and as a linker molecule in technologies like PROTACs, the specific role and utility of its acetylated form, this compound, as a scientific biomarker are not yet established in publicly available scientific literature.[1][] This document aims to provide a foundational framework for researchers interested in exploring the potential of this compound as a novel biomarker. Due to the nascent stage of research into this specific compound as a biomarker, this document will focus on theoretical applications, potential methodologies for its study, and analogies drawn from similar fatty acid derivatives.

Theoretical Applications as a Biomarker

Given the limited direct data on this compound, its potential as a biomarker can be hypothesized based on the known roles of fatty acids and their derivatives in biological systems. Fatty acid metabolism is often dysregulated in various diseases, including metabolic disorders, cancer, and inflammatory conditions. Alterations in the levels of specific fatty acid amides could potentially serve as indicators of disease presence, progression, or response to therapy.

Potential Areas of Investigation:

-

Metabolic Disorders: Aberrant fatty acid metabolism is a hallmark of diseases such as diabetes and non-alcoholic fatty liver disease (NAFLD). Investigating the levels of this compound in patient cohorts could reveal correlations with disease states.

-

Neurological Conditions: Fatty acid amides are known to play roles in neurotransmission and neuroinflammation. It is conceivable that this compound could be involved in such pathways.

-

Cancer Biology: Cancer cells often exhibit altered lipid metabolism to support rapid proliferation. The presence or altered levels of this compound in tumors or circulation could be explored as a cancer biomarker.

Experimental Protocols

The following are generalized protocols for the analysis of fatty acid derivatives like this compound in biological samples. These would require optimization and validation for this specific analyte.

Sample Preparation from Biological Matrices (Plasma, Tissue)

-

Lipid Extraction: Employ a biphasic solvent system, such as the Folch or Bligh-Dyer method, to extract lipids from the biological sample.

-

Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).

-

For plasma samples, add the chloroform:methanol mixture and vortex thoroughly.

-

-

Phase Separation: Add water or a saline solution to induce phase separation. The lipid-containing organic phase will be at the bottom.

-

Isolation: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile).

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of fatty acid derivatives.

-

Chromatographic Separation:

-

Column: Utilize a C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Gradient: Develop a gradient to ensure the separation of this compound from other isomeric and isobaric compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode (optimization required).

-

Detection Mode: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. The precursor ion would be the molecular weight of this compound, and the product ions would be specific fragments generated upon collision-induced dissociation.

-

-

Quantification:

-

Generate a standard curve using a certified analytical standard of this compound.

-

Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into the samples and calibration standards to correct for matrix effects and variations in sample processing.

-

Data Presentation

Quantitative data obtained from biomarker studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantification of this compound in a Patient Cohort

| Patient Group | Sample Type | Mean Concentration (ng/mL) ± SD | p-value |

| Healthy Controls (n=50) | Plasma | 15.2 ± 3.1 | - |

| Disease X Cohort (n=50) | Plasma | 45.8 ± 9.7 | <0.001 |

Signaling Pathways and Workflow Diagrams

While no specific signaling pathways involving this compound have been elucidated, we can visualize a hypothetical workflow for its investigation as a biomarker and a potential role in a generic fatty acid signaling pathway.

Caption: Experimental workflow for the investigation of this compound as a potential biomarker.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The exploration of this compound as a scientific biomarker is a novel area of research. The protocols and conceptual frameworks presented here provide a starting point for investigators. Further research is imperative to synthesize analytical standards, develop and validate robust analytical methods, and conduct studies in relevant biological systems and patient populations to ascertain the true potential of this compound as a clinically relevant biomarker.

References

Application Notes and Protocols: 10-Acetamidodecanoic Acid in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for profiling a wide array of small molecules. However, experimental variations arising from sample preparation, extraction, and instrument response can introduce significant errors. To mitigate these variabilities, the use of internal standards is a crucial and widely adopted practice.[1][2][3]

10-Acetamidodecanoic acid, a synthetic N-acetylated fatty acid, serves as an excellent internal standard for the analysis of medium to long-chain fatty acids and other related metabolites. Its structural similarity to endogenous fatty acids ensures that it behaves similarly during extraction and chromatographic separation, while its unique mass-to-charge ratio (m/z) allows for its distinct detection from naturally occurring metabolites in biological samples. The acetamido group provides a modification that is not typically found in endogenous fatty acids, further ensuring no overlap with the analytes of interest.

Application: Internal Standard for Quantitative Metabolomics

This compound is ideally suited for use as an internal standard in both targeted and untargeted metabolomics studies focusing on fatty acid metabolism. Its primary application is to correct for variations in sample processing and analytical instrumentation, thereby improving the accuracy and precision of metabolite quantification.[2][3]

Key Attributes as an Internal Standard:

-

Structural Analogue: Mimics the chemical and physical properties of endogenous fatty acids, leading to similar extraction efficiencies and chromatographic behavior.

-

Unique Mass: Possesses a distinct m/z ratio that does not overlap with endogenous metabolites, allowing for unambiguous detection.

-

Stability: Chemically stable throughout the sample preparation and analysis process.

-

Not Endogenously Present: As a synthetic compound, it is not naturally present in biological samples, preventing interference with the measurement of endogenous analytes.[4]

Quantitative Data Presentation

As an internal standard, the concentration of this compound is kept constant across all samples. The critical data generated is the response ratio of the analyte to the internal standard. Below is a template table for recording and comparing quantitative data from a typical metabolomics experiment using this compound as an internal standard. Researchers can adapt this table to their specific experimental design.

| Sample ID | Analyte Name | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio | Normalized Concentration |

| Control_1 | Palmitic Acid | 1,250,000 | 5,500,000 | 0.227 | [Calculated Value] |

| Control_2 | Oleic Acid | 2,300,000 | 5,450,000 | 0.422 | [Calculated Value] |

| Treated_1 | Palmitic Acid | 1,875,000 | 5,520,000 | 0.340 | [Calculated Value] |

| Treated_2 | Oleic Acid | 3,100,000 | 5,480,000 | 0.566 | [Calculated Value] |

Experimental Protocols

The following are detailed protocols for the application of this compound as an internal standard in a typical LC-MS-based untargeted metabolomics workflow for the analysis of fatty acids in biological samples such as plasma or tissue.

Protocol 1: Sample Preparation and Extraction

This protocol outlines the steps for extracting fatty acids and other lipids from biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: Aliquot 50 µL of plasma or an equivalent amount of tissue homogenate into a pre-chilled 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound internal standard stock solution to each sample. The final concentration should be within the linear range of the instrument's detector.

-

Protein Precipitation and Lipid Extraction: Add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol (2:1, v/v).

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples on ice for 10 minutes.

-

Phase Separation: Add 100 µL of deionized water to induce phase separation. Vortex briefly.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will separate the sample into three layers: an upper aqueous layer (polar metabolites), a protein disk in the middle, and a lower organic layer (lipids, including fatty acids).

-

Supernatant Collection: Carefully collect the lower organic layer containing the fatty acids and the internal standard and transfer it to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90% acetonitrile). Vortex and centrifuge to pellet any insoluble debris.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of fatty acids.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution and accurate mass measurements.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 3.0 kV

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Data Acquisition: Full scan mode for untargeted analysis. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound and the target analytes.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in a metabolomics experiment.

Caption: Metabolomics experimental workflow using an internal standard.

Caption: Rationale for using an internal standard in metabolomics.

References

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

Purifying 10-Acetamidodecanoic Acid: A Guide for Researchers

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Acetamidodecanoic acid is a long-chain N-acetylated amino acid, a class of molecules with growing interest in various research and development areas, including drug delivery and material science. As with any chemically synthesized or biologically derived compound, achieving high purity is crucial for accurate downstream applications and for meeting regulatory standards. This document provides detailed protocols for the purification of this compound, drawing upon established methods for structurally similar long-chain fatty acids and N-acyl amino acids. The described techniques include liquid-liquid extraction for initial workup, followed by high-resolution purification using recrystallization and silica gel column chromatography. Additionally, high-performance liquid chromatography (HPLC) is discussed as a method for purity analysis and potential preparative-scale purification.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique often involves a trade-off between yield, purity, scalability, and resource intensity. The following table summarizes expected quantitative outcomes for the purification of this compound based on typical results for analogous compounds.

| Purification Technique | Typical Purity (%) | Expected Yield (%) | Throughput | Key Considerations |

| Liquid-Liquid Extraction | 70 - 90 | > 95 | High | Effective for removing water-soluble impurities and unreacted starting materials. |

| Recrystallization | > 98 | 60 - 85 | Medium | Requires a suitable solvent system where solubility significantly changes with temperature. |

| Column Chromatography | > 99 | 70 - 90 | Low to Medium | Highly effective for separating closely related impurities but can be time-consuming and require significant solvent volumes. |

| Preparative HPLC | > 99.5 | 50 - 80 | Low | Offers the highest resolution but is typically used for small-scale purification due to cost and complexity. |

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific impurity profile of the crude this compound.

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed as a workup procedure following a typical amide synthesis to remove unreacted starting materials (e.g., 10-aminodecanoic acid and acetic anhydride) and water-soluble byproducts.[1]

Materials:

-

Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with 1 M HCl to remove any unreacted amine. Drain the aqueous layer.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize any excess acid and remove unreacted carboxylic acids. Be cautious of potential gas evolution (CO₂). Drain the aqueous layer.

-

Wash the organic layer with brine to remove residual water-soluble components. Drain the aqueous layer.

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid this compound obtained after initial workup. The key is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

-

Partially purified this compound

-

Recrystallization solvent (e.g., acetonitrile, ethanol/water mixture, ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from non-polar and slightly more polar impurities.

Materials:

-

Crude or recrystallized this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a gradient of ethyl acetate in hexane, or dichloromethane/methanol mixture)

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp or appropriate staining solution for visualization

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

-

Add a small layer of sand on top of the silica gel bed.

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Dry the silica with the adsorbed product and carefully load it onto the top of the column.

-

Add another layer of sand on top of the sample.

-

Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

-

Collect fractions in separate tubes.

-

Monitor the separation by spotting fractions onto TLC plates and visualizing the spots.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 4: Purity Assessment by HPLC

Analytical HPLC is essential for determining the purity of the final product. A reversed-phase method is generally suitable for N-acyl amino acids.

Materials:

-

Purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid

-

C8 or C18 reversed-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare the mobile phases. A typical system would be:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject a small volume of the sample solution.

-

Run a gradient elution, for example, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

-

Monitor the elution profile at an appropriate wavelength (e.g., ~210 nm, due to the amide bond).

-

Calculate the purity by integrating the peak areas. The purity is the area of the main peak divided by the total area of all peaks.

Visualizations

References

Application Notes and Protocols for 10-Acetamidodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetamidodecanoic acid is a modified medium-chain fatty acid. While specific biological activities of this compound are not extensively documented in current literature, its structural similarity to other N-acetylated fatty acids and medium-chain fatty acid (MCFA) derivatives suggests a potential role as a bioactive lipid molecule. N-acyl amides of fatty acids are an emerging class of signaling lipids with diverse physiological functions, including the regulation of inflammation, pain, and energy metabolism. MCFAs and their derivatives are known to influence cellular metabolism and signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs).